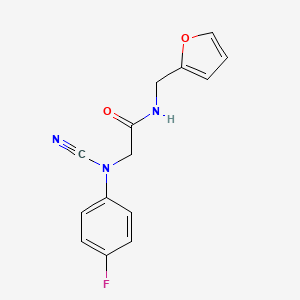
2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide, also known as CF3, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and DNA repair.
Aplicaciones Científicas De Investigación
2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide is a potent inhibitor of CK2, which makes it an attractive tool for studying the role of CK2 in various cellular processes. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to suppress tumor growth and promote apoptosis. 2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide has been used in various cancer cell lines to study the effects of CK2 inhibition on cell proliferation, apoptosis, and DNA damage response. 2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide has also been used to study the role of CK2 in viral infections, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide inhibits CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that phosphorylates various proteins involved in cell signaling and DNA repair. Inhibition of CK2 by 2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide leads to the dephosphorylation of its substrates, resulting in altered cellular processes.
Biochemical and Physiological Effects:
2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. 2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide has been shown to inhibit CK2-mediated DNA repair, which leads to increased DNA damage and cell death. 2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide has also been shown to inhibit the replication of various viruses, including HIV, HCV, and SARS-CoV-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide is a potent and selective inhibitor of CK2, which makes it an attractive tool for studying the role of CK2 in various cellular processes. However, like any other chemical compound, 2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide has its limitations. It has poor solubility in aqueous solutions, which can limit its use in some experiments. 2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide can also have off-target effects, which can complicate the interpretation of the results.
Direcciones Futuras
For 2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide research include the development of more potent and selective CK2 inhibitors, the optimization of the synthesis method for large-scale production, and the evaluation of the safety and efficacy of 2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide in animal models and clinical trials.
Métodos De Síntesis
2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide can be synthesized by reacting 4-fluoroaniline and furan-2-carbaldehyde with cyanoacetic acid in the presence of a base. The reaction yields 2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide as a white solid in high purity and yield. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Propiedades
IUPAC Name |
2-(N-cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-3-5-12(6-4-11)18(10-16)9-14(19)17-8-13-2-1-7-20-13/h1-7H,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZKJKBVIBSXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN(C#N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766083.png)
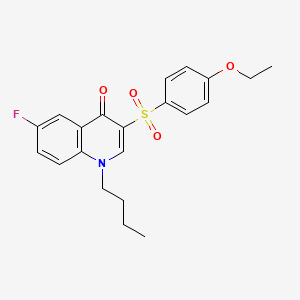
![N-(tert-butyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2766085.png)
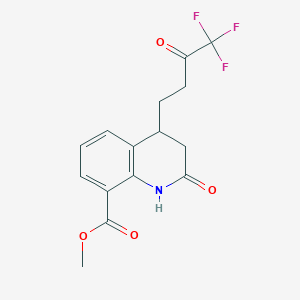
![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2766089.png)
![N4-(2,4-dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2766090.png)
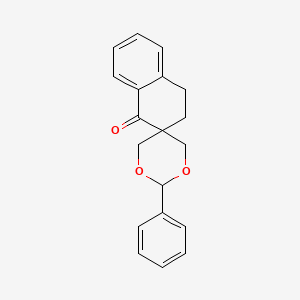
![N-[2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]but-2-ynamide](/img/structure/B2766095.png)
![(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2766096.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2766097.png)
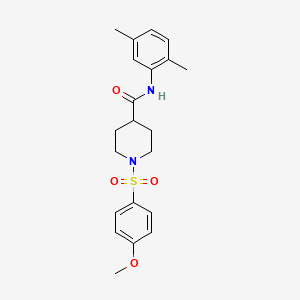
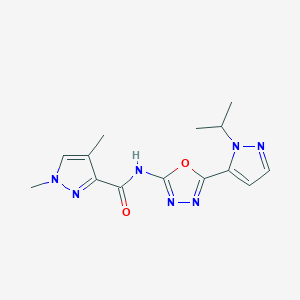
![3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2766102.png)
![5-ethyl-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2766106.png)